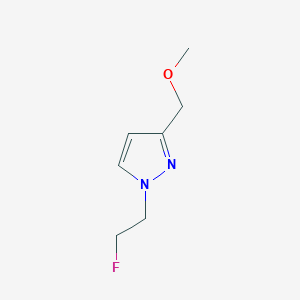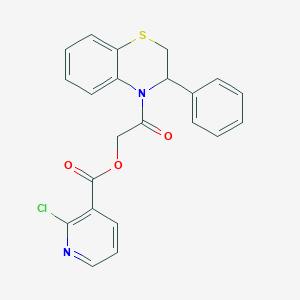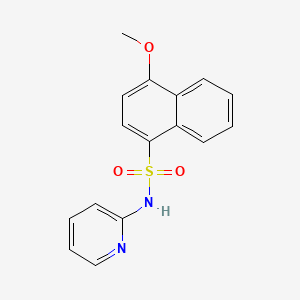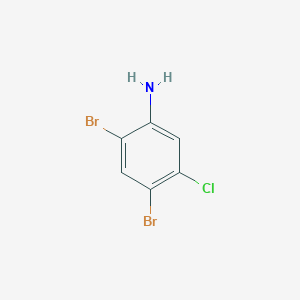
Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2122452-59-7 . It has a molecular weight of 238.29 . The compound is typically stored at room temperature and is available in powder form . It holds immense potential for scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and material science.
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 238.29 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Routes and Applications
Meyers et al. (2009) detailed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the requested chemical, highlighting its utility in generating novel compounds with potential applications in accessing chemical spaces complementary to piperidine ring systems. This synthesis offers a basis for further selective derivation, underlining the compound's versatility in chemical synthesis (Meyers et al., 2009).
Building Blocks for Amino Alcohols and Polyamines
Another study by Jähnisch (1997) introduced tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate as a new potential building block for synthesizing amino alcohols and polyamines. The cyano dihydroxyethyl aziridine, obtained through acid-catalyzed hydrolysis, serves as a cornerstone for developing diverse bioactive molecules, demonstrating the compound's role in advancing synthetic organic chemistry (Jähnisch, 1997).
Chemical Space and Molecular Structure
Versatile Building Blocks
The work by Yadav and Sriramurthy (2005) on silylmethyl-substituted aziridine and azetidine showcases these compounds' efficiency in generating diverse molecular structures such as imidazoline, oxazolidine, and tetrahydropyrimidine products. Their research exemplifies the strategic use of tert-butyl derivatives in controlling regioselectivity and stereochemistry, thereby enhancing synthetic methodologies for complex molecular frameworks (Yadav & Sriramurthy, 2005).
Molecular Structure Analysis
The synthesis and characterization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate by Moriguchi et al. (2014) further elucidate the structural aspects of similar tert-butyl derivatives. Their work, involving single-crystal X-ray diffraction, provides detailed insight into the molecular structure, offering valuable information for the design of cyclic amino acid esters and related compounds (Moriguchi et al., 2014).
Safety and Hazards
The compound is considered hazardous and has several safety warnings associated with it. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-9(15)5-12(6-13)7-14(8-12)10(16)17-11(2,3)4/h5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVCFJGKXVBXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)

![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2725677.png)


![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)

![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)